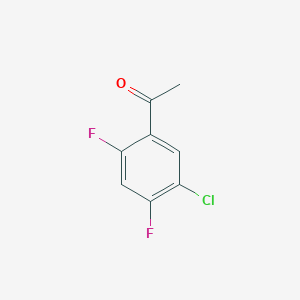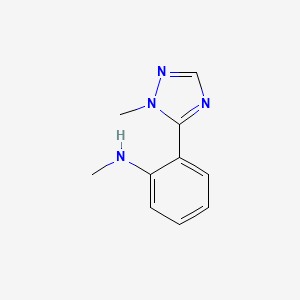
n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is a heterocyclic compound that contains both an aniline and a triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an aniline derivative with a triazole precursor in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
化学反応の分析
Types of Reactions
n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring .
科学的研究の応用
n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Similar compounds include other triazole derivatives and aniline derivatives. Examples include:
- 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is unique due to its specific combination of aniline and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
N-methyl-2-(2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C10H12N4/c1-11-9-6-4-3-5-8(9)10-12-7-13-14(10)2/h3-7,11H,1-2H3 |
InChIキー |
MRWZZFQTWUDCRD-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=CC=C1C2=NC=NN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


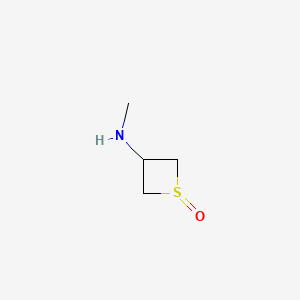

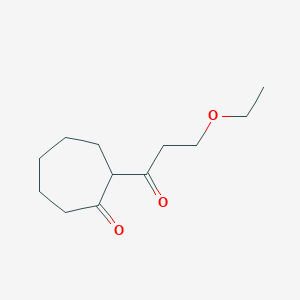
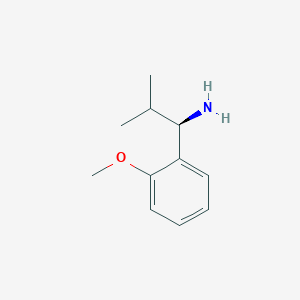

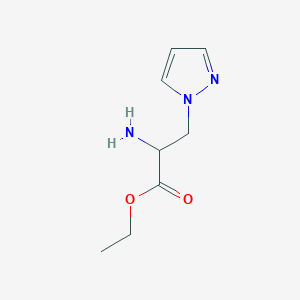

![3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13640893.png)
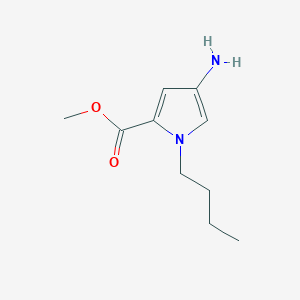
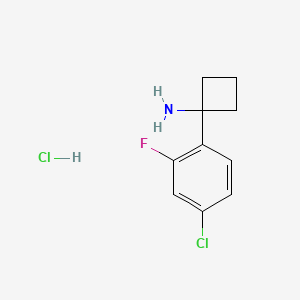

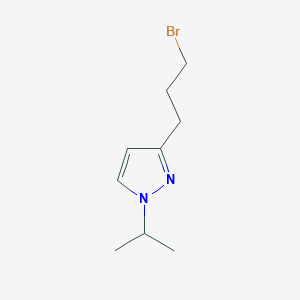
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13640926.png)
